Butyramide
説明
特性
IUPAC Name |
butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSISZSEWVHGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060248 | |
| Record name | Butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Yellowish solid; Nutty aroma | |
| Record name | n-Butylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Butyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Butyramide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1582/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
216 °C, 216.00 to 217.00 °C. @ 760.00 mm Hg | |
| Record name | Butyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-BUTYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Butyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sol in alcohol; slightly sol in ether, INSOL IN BENZENE, In water, 163,000 mg/l @ 15 °C, 163 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol) | |
| Record name | Butyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-BUTYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Butyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Butyramide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1582/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8850 @ 120 °C | |
| Record name | N-BUTYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00391 [mmHg], 3.91X10-3 mm Hg @ 25 °C | |
| Record name | n-Butylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-BUTYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, LEAVES FROM BENZENE | |
CAS No. |
541-35-5 | |
| Record name | Butyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6OR937VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-BUTYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Butyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
115-116 °C, 115 - 116 °C | |
| Record name | Butyramide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02121 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-BUTYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Butyramide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Reaction Mechanism and Solvent Selection
The resolution of racemic 2-aminothis compound into its enantiomerically pure (S)-form involves forming diastereomeric salts with chiral resolving agents. As detailed in EP2524910A1, D-mandelic acid serves as the resolving agent due to its ability to selectively crystallize the (S)-enantiomer. The process begins with dissolving 2-(benzylideneamino)this compound in 4-methyl-2-pentanol, followed by the addition of D-mandelic acid at 65°C. The choice of solvent is critical, as 4-methyl-2-pentanol provides optimal solubility for intermediates while facilitating crystallization upon cooling.
Crystallization and Isolation
After forming the D-mandelic acid salt of (S)-2-aminothis compound, the mixture is cooled to 50°C to initiate crystallization. Filtration at 40°C yields a crystal cake with ≥99% chemical purity and ≥99.5% e.e.. Subsequent washing with 4-methyl-2-pentanol removes residual impurities, and vacuum drying at 60°C produces the final product. This method achieves a mass yield of 24–30% relative to the starting benzylidene derivative, prioritizing enantiomeric purity over stoichiometric efficiency.
Racemization and Recycling
Unreacted (R)-enantiomers are recovered via alkaline hydrolysis of the filtrate. Treatment with 50% sodium hydroxide at 50°C for 3 hours regenerates 2-(benzylideneamino)this compound, which is reused in subsequent batches. This closed-loop system minimizes waste and improves overall process economics.
Direct Ammonolysis of 2-Chlorobutanoyl Chloride
Chlorination of 2-Chlorobutyric Acid
The Chinese patent CN105198768A outlines a cost-effective route starting from 2-chlorobutyric acid. Reacting the acid with phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) in the presence of thionyl chloride (SOCl₂) generates 2-chlorobutanoyl chloride. Optimal conditions involve a 1:1.1 molar ratio of acid to SOCl₂ and a temperature of 40–75°C. The use of PCl₃ reduces side reactions compared to PCl₅, achieving 95–98% conversion.
Ammonolysis in Alcoholic Solvents
The acyl chloride intermediate is dissolved in methanol or isobutanol, followed by pressurized ammoniation at 0.3–1.0 MPa. A 5:1 molar excess of ammonia ensures complete conversion to 2-aminothis compound, with yields of 80–87%. By-product ammonium chloride precipitates upon cooling and is removed via filtration, simplifying purification.
Table 1: Comparative Analysis of Ammonolysis Conditions
| Parameter | Example 1 | Example 2 | Example 4 |
|---|---|---|---|
| Solvent | Methanol | Isobutanol | Isobutanol |
| Ammonia (mol ratio) | 5:1 | 8:1 | 10:1 |
| Pressure (MPa) | 0.3–0.5 | 0.4–0.5 | 0.7–1.0 |
| Reaction Time (h) | 12 | 8 | 5 |
| Yield (%) | 81.0 | 85.0 | 87.5 |
Alternative Synthetic Routes and Their Limitations
Bromobutyrate Ammonolysis
While 2-bromobutyrate esters react readily with ammonia, their high cost (3–5× that of chlorinated analogs) and challenging by-product (ammonium bromide) separation render this method economically unviable for scale-up.
Oxazolidinedione Ring-Opening
Synthesis via 4-ethyl-2,5-oxazolidinedione, as described in CN101684078A, requires expensive bis(trichloromethyl) carbonate. Poor regioselectivity during ring-opening further complicates purification, limiting industrial adoption.
Process Optimization and Industrial Considerations
Solvent Recycling
In the resolution method, 4-methyl-2-pentanol is recovered from filtrates via distillation, achieving >90% solvent reuse. This reduces raw material costs by 15–20% in continuous production.
化学反応の分析
酪酸アミドは、次のようなさまざまな化学反応を起こします。
加水分解: 酪酸アミドは、加水分解されて酪酸とアンモニアを生成できます. この反応は、酸性または塩基性条件下で起こりえます。
酸化と還元: 酪酸アミドは、酸化と還元の反応を起こすことができますが、これらの反応の詳細については、あまり一般的に記載されていません。
置換反応: 酪酸アミドは、特にアミド基を含む置換反応に関与することができます。
科学的研究の応用
Medicinal Chemistry
1.1. Anti-Cancer Properties
Research has indicated that butyramide derivatives, such as phenylalanine this compound (PBA), exhibit significant anti-cancer properties. A study demonstrated that PBA could protect against doxorubicin-induced cardiotoxicity by reducing oxidative stress and improving mitochondrial function in cellular models. This protective effect suggests potential for PBA in cancer therapies where doxorubicin is used, mitigating its adverse effects while enhancing therapeutic efficacy .
1.2. Tyrosinase Inhibition
This compound has shown promise as a tyrosinase inhibitor, making it a candidate for treating hyperpigmentation disorders. In vitro studies revealed that PBA inhibited tyrosinase activity with an IC50 value of 34.7 mM, indicating its potential use in cosmetic formulations aimed at skin lightening and anti-aging treatments .
Microbiology
2.1. Carbon Source for Bacterial Growth
This compound serves as a carbon source for certain bacterial strains, such as Pseudomonas aeruginosa. Mutants of this bacterium have been isolated that can utilize this compound for growth, highlighting its role in microbial metabolism and potential applications in bioremediation or bioengineering .
Cosmetic Applications
3.1. Skin Health and Efficacy
Phenylalanine this compound (FBA) has been evaluated for its cosmetic benefits, including its ability to improve skin conditions such as erythema and overall skin health. Clinical trials demonstrated that FBA significantly reduced the erythema index by 15.7% after 30 minutes and 17.8% after 60 minutes of application, indicating its soothing properties .
3.2. Skin Elasticity and Firmness
In another clinical study involving topical application of PBA, significant improvements were noted in skin elasticity (by 12.4%) and firmness (by 27.9%) compared to placebo treatments over a period of 30 days . These findings suggest that this compound derivatives could be valuable ingredients in anti-aging skincare products.
Data Summary Table
Case Studies
Case Study 1: Doxorubicin-Induced Cardiotoxicity
A study involving animal models demonstrated that pre-treatment with FBA could significantly reduce oxidative stress markers associated with doxorubicin treatment, thereby protecting cardiac function during chemotherapy .
Case Study 2: Skin Health Improvement
In a randomized clinical trial with 43 participants, the application of PBA resulted in notable improvements in skin conditions related to photo-damage, showcasing its potential as a therapeutic agent in dermatology .
作用機序
類似の化合物との比較
. 類似の化合物には以下が含まれます。
安息香酸アミド: 安息香酸のアミドであり、安息香酸とアンモニアを生成する同様の加水分解反応を起こします.
イソ酪酸アミド: 酪酸アミドの異性体であり、同様の化学的性質を持っています.
アセトアミド: 酢酸のアミドであり、酢酸とアンモニアを生成する加水分解も起こります.
酪酸アミドは、材料科学、生物学、治療薬における特定の用途、ならびに独自の分子構造と特性により、ユニークです。
類似化合物との比較
Comparison with Structural Analogs
Isobutyramide
Isothis compound (C₃H₇CONH₂), a structural isomer of this compound, exhibits distinct physicochemical and biological behaviors:
- Membrane Permeability : this compound’s permeability coefficient in red cell membranes is ~3× higher than isothis compound at room temperature, attributed to differences in molecular packing and hydrogen-bonding interactions .
- Biological Activity : In erythroleukemia cells, this compound is a stronger inhibitor of proliferation (IC₅₀ ~5 mM) and inducer of hemoglobin synthesis compared to isothis compound, suggesting isomer-specific interactions with histone deacetylases .
Valeramide and Isovaleramide
Valeramide (C₄H₉CONH₂) and isovaleramide, the five-carbon homologs, share functional similarities but differ in solubility and membrane interactions:
- Solubility Limitations : Valeramide’s lower solubility complicates direct comparison with this compound in permeability studies, though trends suggest reduced diffusion rates for longer-chain amides .
- Pharmacological Potential: Valeramide derivatives are less explored, but this compound-based compounds (e.g., 3-hydroxy-4-(nitrosocyanamido) this compound) show unique gut microbiome-modulating properties linked to colonization resistance .
Propionamide
Propionamide (C₂H₅CONH₂), a shorter-chain analog, demonstrates:
- Higher Enzymatic Turnover: In the D487N mutant, propionamide has a kcat of 72.3 s⁻¹, significantly exceeding this compound’s 10.5 s⁻¹, likely due to better accommodation in the active site .
- Membrane Diffusion : Both amides exhibit positive apparent activation entropy during diffusion, but this compound’s larger size reduces its permeability relative to propionamide .
Comparison with Pharmacological Analogs
Tributyrin
Tributyrin, a butyrate prodrug, outperforms this compound in cytodifferentiation and anti-proliferative effects:
- Neuroblastoma Cells : Tributyrin induces 80–90% growth inhibition and differentiation, whereas this compound is ineffective at similar concentrations, likely due to metabolic stability and cellular uptake differences .
Butyrate and 4-Phenylbutyrate
Butyrate (the carboxylic acid counterpart) and 4-phenylbutyrate exhibit stronger histone deacetylase (HDAC) inhibition than this compound:
- HDAC Inhibition : this compound’s HDAC inhibition potency is 10× lower than butyrate, but its neutral structure enhances tissue penetration, making it a viable candidate for differentiation therapy .
Hydrolysis and Chemical Reactivity
This compound’s hydrolysis in acidic solutions follows a mechanism distinct from ethyl carbamate and ethylurea:
- Acid-Catalyzed Decomposition : Unlike ethyl carbamate, which transitions from A2 to A1 mechanisms with increasing acidity, this compound hydrolysis remains consistent, reflecting its resistance to nucleophilic attack at the carbonyl group .
Medicinal Chemistry Derivatives
This compound-based pharmacophores demonstrate enhanced bioactivity:
- Anticonvulsant Derivatives : 2-Methyl-N-(4-sulfamoylphenyl)this compound shows an ED₅₀ of 7.6 mg/kg in maximal electroshock (MES) models, surpassing valproate analogs in protective indices (PI = 65.7) .
- Anti-Cancer Agents : N-((2S,3S,E)-3-hydroxyheptadec-4-en-2-yl) this compound exhibits cytotoxicity against PC-3 cells (IC₅₀ = 6.06 µM), linked to ceramide pathway modulation .
Computational and Structural Insights
- Chirality Effects : this compound’s achiral structure simplifies vibrational frequency modeling compared to chiral glutamine and asparagine derivatives, which require asymmetric dihedral angle corrections .
- Metadynamics Simulations : this compound’s free energy landscapes in water reveal lower conformational rigidity than deca-L-alanine, impacting its interaction with lipid bilayers and enzymes .
生物活性
Butyramide, particularly in its derivative form as phenylalanine this compound (PBA), has garnered attention for its diverse biological activities. This article explores the biological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a derivative of butyric acid, a short-chain fatty acid produced by gut microbiota. It plays a significant role in various biological processes, including anti-inflammatory responses and cellular signaling. PBA has been synthesized to overcome the unpleasant odor associated with butyric acid while retaining its beneficial properties.
-
Tyrosinase Inhibition :
- PBA has been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies have shown that PBA exhibits an IC50 value of 120.3 mM, indicating its potential as a skin depigmenting agent .
- Molecular docking studies suggest that PBA binds effectively to the catalytic site of human tyrosinase, which may explain its inhibitory effects .
-
Cardioprotective Effects :
- Research indicates that PBA protects against doxorubicin-induced cardiotoxicity by reducing oxidative stress and improving mitochondrial function. In animal models, PBA administration prevented left ventricular dilatation and apoptosis of cardiomyocytes when co-administered with doxorubicin .
- The compound also modulates the expression of key genes associated with cardiac stress and fibrosis, demonstrating its protective role in cardiovascular health .
- Anti-Aging Properties :
Clinical Trial on Skin Aging
A double-blind, placebo-controlled study evaluated the efficacy of PBA in improving skin conditions in women with photo-damage. Key findings included:
- Skin Depigmentation : Reduction in UV-induced spots by approximately 12.7% after 15 days.
- Elasticity Improvement : Increased skin elasticity by 12.4% after 15 days.
- Firmness Enhancement : Notable improvements in skin firmness were recorded .
Cardioprotection in Doxorubicin Treatment
In a study using C57BL6 mice, the cardioprotective effects of PBA were assessed alongside doxorubicin treatment:
- Left Ventricular Function : PBA co-treatment prevented significant left ventricular dilatation compared to controls.
- Oxidative Stress Markers : Reduced levels of nitrotyrosine and increased catalase activity were observed in PBA-treated groups .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing butyramide in laboratory settings?
- Methodological Answer : this compound synthesis typically involves the reaction of butyric acid with ammonia or its derivatives under controlled conditions. Characterization employs techniques such as nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), Fourier-transform infrared spectroscopy (FT-IR) to identify amide functional groups, and mass spectrometry (MS) to verify molecular weight (87.12 g/mol) . Purity assessment can be performed via high-performance liquid chromatography (HPLC) or melting point analysis (reported range: 115–117°C). Ensure solvent removal under vacuum to avoid decomposition .
Q. How can researchers accurately determine the molecular weight and structural properties of this compound using spectroscopic techniques?
- Methodological Answer : Use electrospray ionization mass spectrometry (ESI-MS) for precise molecular weight determination (expected m/z: 87.0684 for [M+H]⁺). For structural analysis, ¹H NMR in DMSO-d₆ should show signals at δ ~2.1 ppm (CH₂ adjacent to carbonyl) and δ ~6.5–7.5 ppm (amide protons). Discrepancies in reported molecular weights (e.g., 87.122 vs. 87.1204) may arise from isotopic variations or calibration standards; cross-validate using NIST reference data .
Q. What are the best practices for ensuring purity and stability of this compound samples in biochemical assays?
- Methodological Answer : Store this compound in airtight containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis. Pre-screen batches via thin-layer chromatography (TLC) or Karl Fischer titration to detect moisture. For long-term stability studies, use accelerated thermal degradation tests (40–60°C, 75% relative humidity) and monitor degradation products via LC-MS .
Advanced Research Questions
Q. What methodological considerations are critical when calculating the vapor pressure and heat of vaporization of this compound across different temperatures?
- Methodological Answer : Apply the Clausius-Clapeyron equation to estimate vapor pressure (e.g., at 415–520 K) using experimentally derived boiling points. Account for uncertainty by comparing force-field parameter models (e.g., TraPPE or OPLS) and validating against experimental data. For heat of vaporization (ΔHvap), use isentropic calorimetry or Knudsen effusion methods . Report uncertainties as ±5–10% due to instrument sensitivity and sample purity .
Q. How can contradictions in reported physicochemical data of this compound (e.g., molecular weight discrepancies) be resolved through experimental validation?
- Methodological Answer : Cross-reference primary sources (e.g., NIST Standard Reference Data ) and replicate measurements using calibrated instruments. For molecular weight conflicts, perform isotopic abundance analysis via high-resolution MS. If discrepancies persist, publish a comparative study with interlaboratory validation to establish consensus values .
Q. What experimental designs are effective for studying the role of this compound in the adaptive evolution of microbial plasmid systems?
- Methodological Answer : Use continuous culture systems with controlled this compound gradients to simulate evolutionary pressure. Monitor plasmid copy number (CN) dynamics via qPCR and assess metabolic specialization (e.g., amdSYM gene activity) through RNA-seq or enzyme assays. Low-CN conditions may select for optimized this compound utilization, while high-CN environments could reveal trade-offs in substrate versatility .
Q. How should researchers approach uncertainty and variability in thermodynamic property measurements of this compound, such as vapor pressure?
- Methodological Answer : Quantify uncertainty using Monte Carlo simulations to model error propagation from temperature, pressure, and instrumental noise. Validate models with replicate experiments and report results as mean ± standard deviation. For peer review, provide raw data and force-field parameters to enable independent verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
